molecular formula C21H21ClN2O4 B2992820 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 217317-62-9

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2992820
CAS No.: 217317-62-9
M. Wt: 400.86
InChI Key: CMQWPEHUZVHBHP-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide linker connected to a 3,4-dimethoxyphenethyl chain. The structural components contribute to its physicochemical and pharmacological properties:

  • 3,4-Dimethoxyphenethyl: Provides electron-donating methoxy groups, which may facilitate hydrogen bonding and influence CNS activity.
  • Methyl-oxazole: Stabilizes the heterocyclic core while modulating electronic effects.

The compound’s molecular formula is C₂₁H₂₂ClN₃O₄, with a molar mass of 415.87 g/mol. Its synthesis typically involves coupling 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with 3,4-dimethoxyphenethylamine using reagents like HBTU and DIPEA .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-13-19(20(24-28-13)15-6-4-5-7-16(15)22)21(25)23-11-10-14-8-9-17(26-2)18(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQWPEHUZVHBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H19ClN2O3
  • SMILES Notation : COc(ccc(CCNc1nc(Cl)nc(Nc(cc2)ccc2Cl)n1)c1)c1OC
  • IUPAC Name : this compound

This compound exhibits a complex structure that allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and G-protein coupled receptors (GPCRs), which are crucial in signal transduction pathways.

Efficacy in Biological Assays

Research has demonstrated that this compound exhibits significant potency in several assays:

  • Inhibitory Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For example, it demonstrated an IC50 value of approximately 6.35 μM against certain cancer cell lines, indicating moderate potency compared to established chemotherapeutics .
  • Cytotoxicity : In cytotoxicity assays using human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound displayed selective toxicity, with an IC50 value indicating substantial activity against these cells while sparing normal cells .

Comparative Biological Activity

A comparative analysis with related compounds reveals that structural modifications significantly affect biological activity. The following table summarizes the IC50 values of various analogs:

Compound NameStructure ModificationIC50 (μM)Reference
This compoundNone6.35
3-(4-chlorophenyl)-1-(phenethyl)ureaUrea instead of oxazole5.75
3-acetyl-2,5-disubstituted-1,3,4-oxadiazolineOxadiazoline core10.38

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of oxazole derivatives, the compound was tested against multiple cancer cell lines including MCF-7 and A549. Results indicated that it induced apoptosis through caspase activation pathways, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results showed significant bactericidal activity against Staphylococcus spp., suggesting potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carboxamide Side Chain

N-[4-(Diethylamino)phenyl] Analogs (Compound 39k)
  • Structure: 3-(2-Chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide .
  • Key Differences: The diethylamino group introduces strong basicity, altering solubility (increased water solubility at acidic pH). Reduced steric bulk compared to the 3,4-dimethoxyphenethyl chain.
  • Pharmacological Impact: Likely targets different receptors due to the electron-rich diethylamino group.
N-[2-(4-Sulfamoylphenyl)ethyl] Analogs
  • Structure : Features a sulfamoylphenyl ethyl group .
  • Molecular formula: C₂₀H₁₉ClN₄O₅S (Molar mass: 486.91 g/mol).
  • Applications : Sulfonamides are associated with antimicrobial and carbonic anhydrase inhibition activity.
N-(5-Methyl-1,2-oxazol-3-yl) Analogs
  • Structure : Substituted with a second oxazole ring .
  • Key Differences :
    • Dual heterocyclic system may enhance π-π stacking with aromatic residues in target proteins.
    • Reduced flexibility compared to the phenethyl chain.

Halogen and Aromatic Ring Modifications

3-(2-Chloro-6-fluorophenyl) Analogs
  • Structure : Fluorine addition at position 6 of the chlorophenyl group .
  • Key Differences :
    • Molecular formula: C₂₀H₁₈ClFN₂O₄ (Molar mass: 404.82 g/mol).
    • Fluorine’s electronegativity may enhance metabolic stability and binding affinity.
  • Predicted Properties : Higher density (1.296 g/cm³) and boiling point (540.4°C) due to fluorine’s effects .
3-(2,6-Dichlorophenyl) Analogs
  • Structure : Additional chlorine at position 6 .
  • Key Differences :
    • Increased lipophilicity and steric hindrance.
    • Molecular formula: C₁₅H₁₇Cl₂N₃O₂ (Molar mass: 354.22 g/mol).
  • Applications : Dichlorophenyl groups are common in herbicides and CNS drugs.

Heterocyclic Core Modifications

Thiadiazole Derivatives
  • Structure : Incorporates a 1,3,4-thiadiazole ring linked via sulfanylacetic acid .
  • Key Differences :
    • Thiadiazole’s electron-deficient nature may alter target selectivity (e.g., kinase or ion channel inhibition).
    • Example: C₂₁H₁₅ClFN₅O₃S₂ (Molar mass: 540.07 g/mol) with IR bands at 1672 cm⁻¹ (amide I) .
Bithiophene-Containing Analogs
  • Structure : Includes a bithiophene-hydroxyethyl group .
  • Molecular formula: C₂₃H₁₈ClN₃O₃S₂ (Molar mass: 504.04 g/mol).

Physicochemical Properties

Property Target Compound 3-(2-Chloro-6-fluorophenyl) Analog N-(Dimethylaminoethyl) Analog
Molecular Weight 415.87 404.82 343.2
Predicted pKa ~13.0 13.08 8.5 (dimethylamino group)
Boiling Point (°C) Not reported 540.4 Not reported

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